molecular formula C9H19NO3 B143414 Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 137757-11-0

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No. B143414
M. Wt: 189.25 g/mol
InChI Key: AJHPUGNZLGWTID-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that belongs to the class of carbamates. It is a colorless liquid that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is not well understood. However, it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.

Biochemical And Physiological Effects

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, as mentioned earlier. Physiologically, it can cause a range of symptoms, including muscle weakness, respiratory failure, and seizures.

Advantages And Limitations For Lab Experiments

The advantages of using Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments include its ability to inhibit acetylcholinesterase, which can be useful in studying the nervous system. However, its toxicity and potential for causing harm to researchers make it a hazardous chemical to work with, and caution must be exercised when handling it.

Future Directions

There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)). One potential area of study is its use in the development of new drugs for the treatment of nervous system disorders. Another area of research could be the development of new methods for synthesizing Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) that are more efficient and environmentally friendly. Finally, further studies could be conducted to better understand its mechanism of action and potential uses in other scientific fields.
Conclusion:
Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has various scientific research applications. Its ability to inhibit acetylcholinesterase makes it useful in studying the nervous system, but caution must be exercised when handling it due to its toxicity. There are several future directions for research involving Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)), including its use in drug development and the development of new synthesis methods.

Synthesis Methods

The synthesis method for Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) involves the reaction of isobutene with dimethyl carbonate in the presence of a catalyst. The resulting product is then treated with methanol to obtain Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)).

Scientific Research Applications

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)) is used in various scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a solvent and a reagent in organic chemistry.

properties

CAS RN

137757-11-0

Product Name

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-(2-methoxypropan-2-yl)carbamate

InChI

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-9(4,5)12-6/h1-6H3,(H,10,11)

InChI Key

AJHPUGNZLGWTID-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)OC

synonyms

Carbamic acid, (1-methoxy-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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